molecular formula C21H18F3N3O8 B2520334 Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1351598-17-8

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2520334
CAS No.: 1351598-17-8
M. Wt: 497.383
InChI Key: RRXRMBYTBCFHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule combining multiple pharmacophoric motifs:

  • Core structure: A 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 2.
  • Azetidine linkage: A four-membered azetidine ring connected to the oxadiazole, enhancing conformational rigidity .
  • Functional groups: A methyl furan-2-carboxylate moiety linked via a methylene bridge to the azetidine, contributing to solubility and bioavailability.
  • Oxalate counterion: Improves crystallinity and stability .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and azetidine rings are critical for target binding in therapeutic contexts (e.g., kinase inhibition or antimicrobial activity) .

Properties

IUPAC Name

methyl 5-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4.C2H2O4/c1-27-18(26)15-6-5-14(28-15)10-25-8-12(9-25)17-23-16(24-29-17)11-3-2-4-13(7-11)19(20,21)22;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXRMBYTBCFHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article compiles research findings and data regarding its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a trifluoromethyl group which is known to enhance biological activity due to its electron-withdrawing properties. The presence of the oxadiazole ring is significant as compounds containing this moiety have been reported to exhibit various biological activities including antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring, similar to the compound , exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole structure have shown effectiveness against various bacterial strains. Studies have demonstrated that specific derivatives possess minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .
CompoundMIC (µg/mL)Target Bacteria
Oxadiazole Derivative A1.56Staphylococcus aureus
Oxadiazole Derivative B4–8Mycobacterium tuberculosis
  • Antifungal Activity : Similar derivatives have also been tested against fungal pathogens, showing varying degrees of effectiveness.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in several studies:

  • Cell Line Studies : Compounds derived from oxadiazole have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 0.72 µM for a related compound against A549 cells .
Cell LineIC50 (µM)Compound
MCF-71.003Oxadiazole Derivative C
A5490.72Oxadiazole Derivative D

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of Enzymes : Some studies suggest that oxadiazole derivatives inhibit enzymes critical for cell proliferation, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated a series of oxadiazole derivatives against resistant bacterial strains and found that certain modifications significantly enhanced their potency .
  • Anticancer Research : Another research group synthesized new oxadiazole derivatives and tested them against cancer cell lines, reporting promising results that warrant further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Key Differences vs. Target Compound
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid 478030-57-8 C10H5F3N2O3 Carboxylic acid at C5 0.99 Lacks azetidine and furan-methyl ester
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 886361-32-6 C12H9F3N2O3 Ethyl ester at C5 0.90 Ethyl vs. methyl ester; no azetidine-furan
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 259150-97-5 C10H8N2O3 Phenyl at C3 0.87 No trifluoromethyl or azetidine-furan
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate 1351633-71-0 C17H17ClFN3O5 Cyclopropyl at C3; benzyl substitution N/A Different azetidine substituents; Cl/F aryl

Key Findings

Substituting the methyl ester with carboxylic acid (CAS 478030-57-8) decreases cell permeability but improves aqueous solubility .

Impact of Azetidine-Furan Linkage :

  • Compounds lacking the azetidine-furan bridge (e.g., CAS 886361-32-6) show reduced conformational rigidity, leading to lower binding affinity in enzyme assays .

NMR Profiling :

  • NMR studies (e.g., Figure 6 in ) highlight that substituents at positions 29–36 (region B) significantly alter chemical shifts, suggesting these regions mediate electronic interactions with biological targets.

ADMET Trends: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., CAS 944896-51-9) . Oxalate salts (e.g., CAS 1351643-60-1 ) generally exhibit higher solubility than free bases but may require pH adjustment for optimal absorption.

Research Implications

  • Therapeutic Potential: The azetidine-oxadiazole scaffold shows promise in kinase inhibition (e.g., mTOR or EGFR targets) due to its rigidity and hydrogen-bonding capacity .
  • Synthetic Challenges : Introducing the trifluoromethyl group requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), increasing synthesis complexity .
  • Future Directions : Comparative studies with 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (CAS 147170-75-2 ) could explore synergies in agrochemical or pharmaceutical applications.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • 1,2,4-Oxadiazole ring substituted with 3-(trifluoromethyl)phenyl at position 3.
  • Azetidine ring linked to the oxadiazole at position 5.
  • Methyl furan-2-carboxylate connected via a methylene bridge to the azetidine nitrogen.

Retrosynthetic disconnections suggest the following intermediates:

  • Intermediate A : 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
  • Intermediate B : Azetidine-3-yl-1,2,4-oxadiazole derivative.
  • Intermediate C : Methyl 5-(bromomethyl)furan-2-carboxylate.

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For the 3-(trifluoromethyl)phenyl substituent:

  • Starting material : 3-(Trifluoromethyl)benzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–12 hours to yield 3-(trifluoromethyl)benzamidoxime.
  • Reaction conditions :
    • Yield: 85–90%.
    • Purification: Recrystallization from ethanol.

Cyclization with Azetidine-3-carboxylic Acid

The amidoxime reacts with azetidine-3-carboxylic acid derivatives to form the oxadiazole-azetidine scaffold. Two methods are prevalent:

Method A: T3P®-Mediated Cyclization
  • Procedure :
    • 3-(Trifluoromethyl)benzamidoxime (1 eq), azetidine-3-carboxylic acid (1.2 eq), and T3P® (propane phosphonic acid anhydride, 1.5 eq) are stirred in THF at 80°C for 4–6 hours.
  • Outcome :
    • Yield: 87–93%.
    • Advantages: High efficiency, minimal byproducts.
Method B: Room-Temperature TBAF Catalysis
  • Procedure :
    • O-Acylation of amidoxime with azetidine-3-carbonyl chloride, followed by cyclization using tetrabutylammonium fluoride (TBAF) in THF at 25°C for 12 hours.
  • Outcome :
    • Yield: 78–82%.
    • Advantages: Mild conditions suitable for acid-sensitive groups.

Oxalate Salt Formation

The free base is converted to the oxalate salt to enhance stability and solubility:

  • Procedure :
    • The tertiary amine (1 eq) is dissolved in hot ethanol and treated with oxalic acid (1 eq).
    • Crystallization occurs upon cooling to 0°C.
  • Conditions :
    • Yield: 90–95%.
    • Purity: >99% (HPLC).

Optimization Challenges and Solutions

Oxadiazole Cyclization Side Reactions

  • Issue : Competing formation of 1,2,5-oxadiazole isomers.
  • Solution : Use of T3P® or TBAF suppresses dimerization and improves regioselectivity.

Azetidine Ring Stability

  • Issue : Ring-opening under acidic conditions during salt formation.
  • Solution : Conduct oxalate crystallization at neutral pH and low temperature.

Trifluoromethyl Group Reactivity

  • Issue : Electron-withdrawing CF3 group slows amidoxime cyclization.
  • Solution : Microwave-assisted synthesis (100°C, 30 min) increases yield to 88%.

Comparative Analysis of Synthetic Routes

Step Method A (T3P®) Method B (TBAF)
Oxadiazole Yield 93% 82%
Reaction Time 4–6 h 12 h
Sensitivity to Moisture High Low
Cost $$$ $$

Method A is preferred for industrial-scale production due to higher yields, while Method B suits lab-scale synthesis of sensitive intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.